Source: Omapatrilat is a synthetic compound developed for therapeutic purposes. It was initially investigated for its antihypertensive properties and has been studied for its potential in treating heart failure and other cardiovascular conditions.
Classification: Omapatrilat belongs to the class of dual inhibitors that target neprilysin (an endopeptidase) and angiotensin-converting enzyme. This dual action is crucial in modulating the renin-angiotensin system, which plays a vital role in blood pressure regulation.
Omapatrilat can be synthesized through various methods, primarily involving hydantoin intermediates. The synthesis process can be outlined as follows:
Each method involves careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity .
The molecular structure of omapatrilat can be described by its chemical formula . The compound features several functional groups including amides and dioxolanes, which are essential for its biological activity.
Omapatrilat undergoes various chemical reactions during its synthesis:
Omapatrilat functions by inhibiting both neprilysin and angiotensin-converting enzyme. This dual inhibition leads to increased levels of natriuretic peptides and reduced angiotensin II levels, resulting in vasodilation and decreased blood pressure.
Omapatrilat has been primarily studied for its potential applications in treating hypertension and heart failure due to its unique mechanism of action. Additionally, research has indicated protective effects against oxidative stress in gastric ulcers when used in conjunction with other treatments . Its dual inhibition properties make it a candidate for further exploration in cardiovascular therapeutics.
The development of vasopeptidase inhibitors represented a groundbreaking pharmacological strategy in the late 20th century aimed at simultaneously targeting two key enzymatic pathways regulating cardiovascular homeostasis. This approach emerged from the recognition that renin-angiotensin-aldosterone system (RAAS) hyperactivity and diminished natriuretic peptide activity were complementary pathological mechanisms in hypertension and heart failure. Early experimental work demonstrated that neutral endopeptidase (NEP) inhibition alone produced insufficient antihypertensive effects due to compensatory activation of the RAAS pathway [1]. This insight catalyzed the rational design of single molecules capable of dual enzymatic inhibition, with Bristol-Myers Squibb pioneering the development of thiazepinone and oxazepinone derivatives that would ultimately yield omapatrilat as the lead clinical candidate [8].
The scientific premise was compelling: NEP inhibition would potentiate vasodilatory peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], C-type natriuretic peptide, and bradykinin), while angiotensin-converting enzyme (ACE) inhibition would simultaneously suppress angiotensin II production and prolong bradykinin activity [3] [4]. This dual mechanism was projected to yield synergistic benefits surpassing those achievable with either monotherapy, particularly for conditions with complex neurohormonal dysregulation like congestive heart failure and resistant hypertension.
Omapatrilat (BMS-186716) emerged as the most clinically advanced vasopeptidase inhibitor due to its optimized pharmacodynamic profile and balanced inhibitory potency. Biochemically, omapatrilat features a mercaptoacyl dipeptide structure incorporating a benzyl group at the P1' position (critical for NEP binding) and a proline moiety at P2' (optimized for ACE inhibition) [8]. This molecular configuration conferred nearly identical in vitro inhibitory constants (Ki) for both targets: 8.9 nM for NEP and 6 nM for ACE [5]. The compound's zwitterionic properties enhanced tissue penetration, particularly at vascular and renal sites where both enzymes are abundantly expressed [9].
The therapeutic rationale extended beyond blood pressure reduction to encompass multifaceted cardiovascular protection. Preclinical models demonstrated that omapatrilat reduced vascular remodeling, provided renoprotective effects, and attenuated cardiac hypertrophy more effectively than ACE inhibitors alone [8]. Its mechanism addressed three cardinal pathophysiological processes: (1) vasoconstriction (via reduced angiotensin II), (2) sodium retention (via potentiated natriuretic peptides), and (3) maladaptive remodeling (via inhibition of angiotensin II and potentiation of antiproliferative natriuretic peptides) [3] [9]. These attributes positioned omapatrilat as a promising agent for conditions with intertwined hemodynamic and structural pathologies.
Table 1: Molecular Targets and Biological Effects of Omapatrilat
Enzyme Inhibition | Substrates Affected | Biological Consequences |
---|---|---|
Neutral endopeptidase (NEP; neprilysin) | Atrial natriuretic peptide (ANP), Brain natriuretic peptide (BNP), C-type natriuretic peptide, Bradykinin, Adrenomedullin | Increased vasodilation, Natriuresis, Diuresis, Suppressed cardiac fibrosis, Reduced sympathetic tone |
Angiotensin-converting enzyme (ACE) | Angiotensin I → Angiotensin II, Bradykinin degradation | Reduced vasoconstriction, Attenuated aldosterone secretion, Decreased vascular remodeling, Prolonged bradykinin activity |
Among vasopeptidase inhibitors, omapatrilat demonstrated distinct pharmacological advantages over earlier developmental candidates. Unlike first-generation compounds such as fasidotril and sampatrilat, omapatrilat exhibited balanced inhibition kinetics with equivalent potency against both target enzymes [9]. This contrasted with molecules like MDL-100,240, which showed preferential ACE inhibition. Pharmacodynamic studies revealed omapatrilat's prolonged duration of action, attributable to its 14-19 hour effective half-life and near-complete (>97%) ACE inhibition at minimal doses (2.5 mg) [5].
When compared to sequential dual inhibition approaches (combining separate NEP and ACE inhibitors), omapatrilat provided superior biomarker modulation. In healthy volunteers, it increased urinary ANP excretion dose-dependently from 10.8±4.1 ng/24h (placebo) to 60.0±18.2 ng/24h (500 mg) while simultaneously suppressing ACE activity by >80% for 24 hours across all tested doses [5]. This coordinated activity translated to enhanced hemodynamic effects in hypertensive models, where omapatrilat reduced blood pressure by approximately 20-30 mm Hg systolic in spontaneously hypertensive rats—significantly outperforming monotherapies [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: